molecular formula C19H22Cl2N2O2 B315808 N-tert-butyl-2-(4-{[(3,5-dichlorophenyl)amino]methyl}phenoxy)acetamide

N-tert-butyl-2-(4-{[(3,5-dichlorophenyl)amino]methyl}phenoxy)acetamide

Cat. No.: B315808
M. Wt: 381.3 g/mol
InChI Key: RKIORVQXLARCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(4-{[(3,5-dichlorophenyl)amino]methyl}phenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a dichloroanilino moiety, and a phenoxyacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-{[(3,5-dichlorophenyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dichloroanilino intermediate: This step involves the reaction of 3,5-dichloroaniline with formaldehyde to form the corresponding dichloroanilino intermediate.

    Coupling with phenoxyacetic acid: The dichloroanilino intermediate is then coupled with phenoxyacetic acid under basic conditions to form the phenoxyacetamide linkage.

    Introduction of the tert-butyl group: Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-{[(3,5-dichlorophenyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroanilino moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-(4-{[(3,5-dichlorophenyl)amino]methyl}phenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-{[(3,5-dichlorophenyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-3,5-dimethylaniline
  • N-tert-Butyl-3,5-dichloroaniline
  • N-tert-Butyl-phenoxyacetamide

Uniqueness

N-tert-butyl-2-(4-{[(3,5-dichlorophenyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

N-tert-butyl-2-[4-[(3,5-dichloroanilino)methyl]phenoxy]acetamide

InChI

InChI=1S/C19H22Cl2N2O2/c1-19(2,3)23-18(24)12-25-17-6-4-13(5-7-17)11-22-16-9-14(20)8-15(21)10-16/h4-10,22H,11-12H2,1-3H3,(H,23,24)

InChI Key

RKIORVQXLARCJA-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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